6-methoxy-1-propan-2-ylindole-3-carbaldehyde
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Overview
Description
6-methoxy-1-propan-2-ylindole-3-carbaldehyde is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methoxy group at the 6th position, an isopropyl group at the 1st position, and an aldehyde group at the 3rd position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1-propan-2-ylindole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring. The specific conditions for this synthesis include:
Reagents: Phenylhydrazine, aldehyde or ketone, acid catalyst (e.g., hydrochloric acid)
Conditions: Refluxing the reaction mixture for several hours
Another method involves the Vilsmeier-Haack reaction, which is used to introduce the formyl group at the 3rd position of the indole ring. The conditions for this reaction include:
Reagents: Indole, DMF (dimethylformamide), POCl3 (phosphorus oxychloride)
Conditions: Stirring the reaction mixture at low temperature
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-1-propan-2-ylindole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, reflux conditions
Reduction: Sodium borohydride in methanol, room temperature
Substitution: Nucleophiles such as amines or thiols, in the presence of a base
Major Products Formed
Oxidation: 6-methoxy-1-(propan-2-yl)-1H-indole-3-carboxylic acid
Reduction: 6-methoxy-1-(propan-2-yl)-1H-indole-3-methanol
Substitution: Various substituted indole derivatives depending on the nucleophile used
Scientific Research Applications
6-methoxy-1-propan-2-ylindole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-methoxy-1-propan-2-ylindole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
6-methoxy-1H-indole-3-carbaldehyde: Lacks the isopropyl group at the 1st position.
1-(propan-2-yl)-1H-indole-3-carbaldehyde: Lacks the methoxy group at the 6th position.
6-methoxy-1H-indole-3-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group at the 3rd position.
Uniqueness
6-methoxy-1-propan-2-ylindole-3-carbaldehyde is unique due to the presence of both the methoxy and isopropyl groups, which may confer distinct chemical and biological properties compared to other indole derivatives. This combination of functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C13H15NO2 |
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Molecular Weight |
217.26 g/mol |
IUPAC Name |
6-methoxy-1-propan-2-ylindole-3-carbaldehyde |
InChI |
InChI=1S/C13H15NO2/c1-9(2)14-7-10(8-15)12-5-4-11(16-3)6-13(12)14/h4-9H,1-3H3 |
InChI Key |
MEEMBJHYZDKICF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=C1C=C(C=C2)OC)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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